Allyl acetoacetate

Description

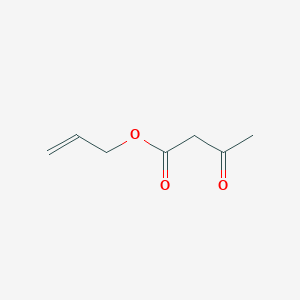

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLMPTNTPOWPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149740 | |

| Record name | Allyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Allyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | Allyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1118-84-9 | |

| Record name | Allyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HX066J62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Allyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl acetoacetate (B1235776) (AAA) is a versatile organic compound that serves as a crucial building block in a myriad of chemical transformations. Its unique bifunctional nature, possessing both a reactive β-ketoester moiety and a terminal alkene, makes it an invaluable precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the fundamental properties of allyl acetoacetate, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and key chemical reactions. Detailed experimental methodologies and reaction mechanisms are presented to facilitate its practical application in a research and development setting.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic pleasant, fruity odor. It is soluble in many common organic solvents.[1][2]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | prop-2-enyl 3-oxobutanoate[3] |

| Synonyms | Allyl 3-oxobutanoate, Acetoacetic acid allyl ester, Allyl acetylacetate[3] |

| CAS Number | 1118-84-9[3] |

| EC Number | 214-269-9 |

| Molecular Formula | C₇H₁₀O₃[3] |

| Molecular Weight | 142.15 g/mol [3] |

| SMILES | CC(=O)CC(=O)OCC=C[3] |

| InChI Key | AXLMPTNTPOWPLT-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 194-195 °C at 737 mmHg; 87-91 °C at 13 hPa | |

| Melting Point | < -70 °C | |

| Density | 1.038 g/cm³ at 20 °C | |

| Refractive Index (n²⁰/D) | 1.439 | [2] |

| Solubility in Water | 48 g/L at 20 °C | |

| Vapor Pressure | 0.2 hPa at 20 °C | |

| Flash Point | 67 °C (closed cup) | |

| Autoignition Temperature | 300 °C |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. The following sections detail the expected spectral features. While comprehensive public databases of specific peak lists are limited, the data presented is based on typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of both the acetoacetate and allyl moieties.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.9 | ddt | 1H | -CH=CH₂ |

| ~ 5.3 | dd | 1H | -CH=CH ₂(trans) |

| ~ 5.2 | dd | 1H | -CH=CH ₂(cis) |

| ~ 4.6 | d | 2H | -O-CH ₂-CH= |

| ~ 3.4 | s | 2H | -CO-CH ₂-CO- |

| ~ 2.2 | s | 3H | CH ₃-CO- |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C =O (ketone) |

| ~ 167 | C =O (ester) |

| ~ 132 | -C H=CH₂ |

| ~ 118 | -CH=C H₂ |

| ~ 65 | -O-C H₂- |

| ~ 50 | -CO-C H₂-CO- |

| ~ 30 | C H₃-CO- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl groups and the carbon-carbon double bond.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | =C-H stretch (alkene) |

| ~ 2980-2850 | Medium | C-H stretch (alkane) |

| ~ 1745 | Strong | C=O stretch (ester) |

| ~ 1720 | Strong | C=O stretch (ketone) |

| ~ 1650 | Medium | C=C stretch (alkene) |

| ~ 1300-1000 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will result in fragmentation patterns that can be used for its identification. The molecular ion peak is expected at m/z = 142.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 142 | [M]⁺ |

| 100 | [M - CH₂=C=O]⁺ |

| 85 | [M - OCH₂CH=CH₂]⁺ |

| 57 | [CH₂CH=CH₂CO]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

| 41 | [CH₂=CH-CH₂]⁺ |

Analytical Protocols

A general protocol for the analysis of β-keto esters like this compound is provided below. Method optimization will be required for specific applications.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

Synthesis and Purification

This compound is typically synthesized via the esterification of an acetoacetate precursor with allyl alcohol.

Experimental Protocol: Transesterification of Methyl Acetoacetate

This method involves the reaction of methyl acetoacetate with an excess of allyl alcohol, driving the equilibrium towards the formation of the desired product by distilling off the methanol (B129727) byproduct.

-

Materials:

-

Methyl acetoacetate

-

Allyl alcohol

-

Catalyst (e.g., dibutyltin (B87310) dilaurate)[4]

-

-

Procedure:

-

To a reaction flask equipped with a magnetic stirrer, reflux condenser, and distillation head, add methyl acetoacetate (1.0 eq), allyl alcohol (1.5-3.0 eq), and a catalytic amount of dibutyltin dilaurate (e.g., 0.01-0.03 eq).[4]

-

Heat the mixture to 95-100 °C to initiate reflux.[4]

-

During the reaction, slowly distill off the lower-boiling methanol that is formed.[4]

-

Monitor the reaction progress by TLC or GC. The reaction may take several hours to days to reach completion.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess allyl alcohol by vacuum distillation at 75-80 °C.[4]

-

Purify the crude this compound by vacuum distillation, collecting the fraction at 105-110 °C.[4]

-

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure. This is effective in separating the product from unreacted starting materials and higher-boiling byproducts.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound allows it to participate in a wide array of chemical reactions, making it a valuable synthetic intermediate.

Carroll Rearrangement

The Carroll rearrangement is a thermally-induced-sigmatropic rearrangement of a β-keto-allyl ester to an α-allyl-β-ketocarboxylic acid, which subsequently decarboxylates to yield a γ,δ-unsaturated ketone.

Caption: Mechanism of the Carroll Rearrangement.

Tsuji-Trost Allylation

In the presence of a palladium(0) catalyst, this compound can serve as an allyl source for the alkylation of nucleophiles. This reaction, known as the Tsuji-Trost reaction, is a powerful method for C-C, C-N, and C-O bond formation.

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Experimental Workflow: Synthesis of 7-Hydroxy-4-methylcoumarin

This compound, as a β-ketoester, can be utilized in the Pechmann condensation to synthesize coumarin (B35378) derivatives. This example illustrates the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and an acetoacetate ester.

-

Reaction: Pechmann condensation of resorcinol with an acetoacetate ester (e.g., ethyl acetoacetate, which can be substituted with this compound) in the presence of an acid catalyst.[5][6][7]

-

Materials:

-

Procedure:

-

In a round-bottom flask, combine resorcinol and the acetoacetate ester.[6]

-

Cool the mixture in an ice bath and slowly add the acid catalyst with stirring.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or heat to 110 °C if using a solid acid catalyst like Amberlyst-15.[5][6]

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.[5]

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.[5]

-

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Safety and Handling

This compound is a combustible liquid and is toxic if swallowed or in contact with skin. It can cause skin irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 7: Toxicity Data

| Route of Exposure | Species | Value |

| Oral LD₅₀ | Rat | 259 mg/kg |

| Dermal LD₅₀ | Rat | 266 mg/kg |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its fundamental properties, including its bifunctional reactivity, make it an essential tool for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the fields of pharmaceuticals and materials science. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.

References

- 1. atamankimya.com [atamankimya.com]

- 2. QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS [agris.fao.org]

- 3. This compound | C7H10O3 | CID 70701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

An In-depth Technical Guide to Allyl Acetoacetate (CAS 1118-84-9)

For Researchers, Scientists, and Drug Development Professionals

Allyl acetoacetate (B1235776) (CAS Number: 1118-84-9), also known as allyl 3-oxobutanoate, is a versatile organic compound widely utilized as a key intermediate in chemical synthesis and scientific research.[1][2] This colorless to pale yellow liquid, characterized by a pleasant, fruity odor, possesses a unique molecular structure incorporating both ester and ketone functional groups, rendering it highly reactive and valuable in the synthesis of a diverse array of complex molecules.[3][4] Its applications span various industries, from the production of pharmaceuticals and agrochemicals to the development of specialized polymers and resins.[2][3]

Physicochemical Properties

Allyl acetoacetate is soluble in many organic solvents and has a solubility of 48 g/L in water.[1][2][5] A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 142.15 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [2][3][6] |

| Boiling Point | 195 °C at 760 mmHg; 87-91 °C at 13 hPa | [1][2][5] |

| Melting Point | -85 °C to <-70 °C | [1][4][5] |

| Density | 1.037 - 1.04 g/cm³ at 20-25 °C | [2][3][4][5] |

| Refractive Index | ~1.438 - 1.439 at 20-25 °C | [2][3] |

| Flash Point | 67 °C - 76 °C (closed cup) | [1][2][5] |

| Vapor Pressure | 0.2 hPa at 20 °C | [2][5] |

| Autoignition Temperature | 300 °C | [5] |

| Explosion Limit | 1.15 %(V) | [2][5] |

| pH | 3.7 (48 g/L in H₂O at 20 °C) | [5] |

Synthesis of this compound

This compound can be synthesized through several methods, with the transesterification of an acetoacetate ester (such as methyl or ethyl acetoacetate) with allyl alcohol being a common approach.[7][8] Another documented method involves the reaction of allyl alcohol with acetic anhydride (B1165640) in the presence of a catalyst.[1][2]

A detailed experimental protocol for the synthesis of this compound from methyl acetoacetate and allyl alcohol is as follows:[7]

-

Reaction Setup: A 2-liter flask is equipped with a magnetic stirrer, a Vigreux column for distillation, a heating mantle, and a nitrogen inlet.

-

Charging Reactants: 4.0 moles (432 ml) of methyl acetoacetate and 8.0 moles (464.6 g) of allyl alcohol are added to the flask.

-

Reaction and Distillation: The reaction mixture is heated to 92 °C and distilled for 12 hours.

-

Additional Reactant: 136 ml (2.0 moles) of allyl alcohol is added, and the mixture is distilled for another 23 hours.

-

Final Reactant Addition: A further 136 ml (2.0 moles) of allyl alcohol is added, and distillation continues for 16 hours.

-

Purification: The reaction mixture is then subjected to vacuum distillation, and the product is collected at 105-110 °C / 35 mm Hg.

-

Yield: This process yields approximately 414 g (73%) of this compound.[7]

A Chinese patent describes a similar process involving heating an ester, allyl alcohol, and a catalyst at 95-100 °C until the allyl alcohol refluxes, with the reaction proceeding for 2-3 days.[8] After the reaction, excess allyl alcohol is removed by reduced-pressure distillation, and the final product is collected by further reduced-pressure distillation at 105-110 °C.[8]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound for synthesis 1118-84-9 [sigmaaldrich.com]

- 6. Gas detectors and respiratory protection equipments C7H10O3 (this compound), CAS number 1118-84-9 [en.gazfinder.com]

- 7. prepchem.com [prepchem.com]

- 8. CN104649899A - Preparation process of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Allyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of allyl acetoacetate (B1235776), along with a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Allyl acetoacetate is a versatile organic compound utilized as a key intermediate in various chemical syntheses.[1] Its applications span the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] It also serves as a cross-linking agent and an adhesion promoter in the formulation of coatings.[1]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₇H₁₀O₃[1][2][3] |

| Molecular Weight | 142.15 g/mol [2][4] |

| IUPAC Name | prop-2-enyl 3-oxobutanoate[2] |

| CAS Number | 1118-84-9 |

| Density | 1.038 g/cm³ at 20 °C |

| Boiling Point | 195 °C[4] |

| Flash Point | 67 °C |

| Solubility in Water | 48 g/L |

| Appearance | Colorless to light yellow liquid[1] |

| SMILES | CC(=O)CC(=O)OCC=C[1][2] |

| InChI Key | AXLMPTNTPOWPLT-UHFFFAOYSA-N[1][2] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the transesterification of ethyl acetoacetate with allyl alcohol. This process is typically catalyzed by a sodium alkoxide.

Materials:

-

Ethyl acetoacetate

-

Allyl alcohol

-

Sodium metal

-

Toluene (or another suitable solvent)

-

Dilute sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

-

Preparation of Sodium Allyloxide Catalyst: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve a small, carefully weighed amount of sodium metal in an excess of anhydrous allyl alcohol. This reaction is exothermic and should be performed with caution in an inert atmosphere (e.g., under nitrogen or argon). The reaction produces sodium allyloxide, the catalyst for the transesterification.

-

Transesterification Reaction: To the freshly prepared sodium allyloxide solution, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of the ethanol (B145695) byproduct.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of dilute sulfuric acid to neutralize the sodium allyloxide catalyst.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or toluene). The combined organic extracts are then washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of this compound as described in the experimental protocol.

References

An In-depth Technical Guide to the Synthesis of Allyl Acetoacetate from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) is a valuable organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. Its bifunctional nature, possessing both an ester and a β-keto group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes for producing allyl acetoacetate from allyl alcohol, with a focus on reaction mechanisms, experimental protocols, and quantitative data.

Synthetic Methodologies

There are several established methods for the synthesis of this compound, with the most common starting from allyl alcohol. The choice of method often depends on factors such as desired purity, scale of reaction, and availability of starting materials.

Transesterification of Alkyl Acetoacetates with Allyl Alcohol

Transesterification is a widely employed and efficient method for the synthesis of this compound. This equilibrium-driven reaction involves the substitution of the alcohol moiety of an alkyl acetoacetate (commonly methyl or ethyl acetoacetate) with allyl alcohol. To drive the reaction towards the product, the lower-boiling alcohol byproduct (methanol or ethanol) is typically removed by distillation.

The reaction can be carried out with or without a catalyst. However, the use of a catalyst significantly increases the reaction rate. A variety of catalysts have been reported to be effective, including organotin compounds, boric acid, and various Lewis acids.[1][2]

Reaction of Diketene (B1670635) with Allyl Alcohol

Another commercially viable method involves the reaction of diketene with allyl alcohol.[3][4] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is often performed at elevated temperatures.[5] The reaction proceeds via the nucleophilic attack of allyl alcohol on the carbonyl group of the β-lactone ring of diketene, followed by ring-opening to yield this compound.

Esterification of Acetoacetic Acid with Allyl Alcohol

Direct esterification of acetoacetic acid with allyl alcohol presents a straightforward synthetic route.[6] However, a significant drawback of this method is the inherent instability of acetoacetic acid, which readily undergoes decarboxylation. This can lead to lower yields and the formation of byproducts.

Reaction of Allyl Alcohol with Acetic Anhydride (B1165640)

The reaction of allyl alcohol with acetic anhydride in the presence of a suitable catalyst can also yield this compound.[6][7] This method typically requires heating under an inert atmosphere.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via the transesterification of methyl acetoacetate with allyl alcohol.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Acetoacetate | 4.0 mole (432 ml) | [8] |

| Allyl Alcohol | 8.0 mole (464.6 g) initially, with subsequent additions | [8] |

| Catalyst | ||

| Dibutyl tin dilaurate (example) | 6g (for 348g methyl acetoacetate) | [2] |

| Reaction Conditions | ||

| Temperature | 92 °C (distillation) | [8] |

| Reaction Time | 12 hours (initial), with extended distillation | [8] |

| Product Information | ||

| Yield | 73% (414 g) | [8] |

| Boiling Point (at 35 mm Hg) | 105-110 °C | [8] |

| Purity (with catalyst) | 99.5% | [2] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the transesterification of methyl acetoacetate with allyl alcohol.

Synthesis of this compound via Transesterification

Materials:

-

Methyl acetoacetate (4.0 mole, 432 ml)

-

Allyl alcohol (initial 8.0 mole, 464.6 g; subsequent additions of 2.0 mole, 136 ml each)

-

Nitrogen gas supply

-

Heating mantle

-

Magnetic stirrer and stir bar

-

2 L round-bottom flask

-

Vigreux column

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Reaction Setup: A 2 L round-bottom flask is equipped with a magnetic stirrer, a Vigreux column for fractional distillation, and a heating mantle. The system is placed under a nitrogen atmosphere.

-

Charging Reactants: 4.0 moles (432 ml) of methyl acetoacetate and 8.0 moles (464.6 g) of allyl alcohol are added to the flask.

-

Reaction and Distillation: The reaction mixture is heated to 92 °C and distilled for 12 hours to remove the methanol (B129727) byproduct.

-

Additional Reactant: An additional 2.0 moles (136 ml) of allyl alcohol are added to the reaction mixture, and the distillation is continued for another 23 hours.

-

Final Reactant Addition: A final addition of 2.0 moles (136 ml) of allyl alcohol is made, and the distillation is continued for an additional 16 hours.

-

Product Purification: After the reaction is complete, the mixture is subjected to vacuum distillation. The fraction collected at 105-110 °C under a pressure of 35 mm Hg is the purified this compound.

-

Yield: This procedure yields approximately 414 g of this compound, which corresponds to a 73% yield.[8]

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the transesterification of methyl acetoacetate.

Caption: Workflow for this compound Synthesis.

References

- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104649899A - Preparation process of this compound - Google Patents [patents.google.com]

- 3. Diketene - Wikipedia [en.wikipedia.org]

- 4. US6051741A - Preparation of γ,δ-unsaturated ketones by the Carroll reaction, novel catalysts therefor and the preparation thereof - Google Patents [patents.google.com]

- 5. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]

- 6. atamankimya.com [atamankimya.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Physical Properties of Allyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) (CAS No: 1118-84-9), with the chemical formula CH₃COCH₂COOCH₂CH=CH₂, is a versatile organic compound utilized extensively in chemical synthesis.[1][2] As an ester containing both ketone and allyl functional groups, it serves as a crucial intermediate in the production of a wide array of pharmaceuticals, agrochemicals, polymers, and dyes.[2][3] Its utility in creating specialized polymers and as a cross-linking agent highlights its importance in materials science.[2] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the design and optimization of manufacturing processes. This guide provides a detailed overview of the key physical characteristics of Allyl acetoacetate, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid recognized by its potent, often described as pleasant or fruity, fragrance.[1][2]

Quantitative Physical Properties of this compound

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources to provide a comprehensive reference.

| Property | Value | Conditions / Notes |

| Molecular Formula | C₇H₁₀O₃ | |

| Molecular Weight | 142.15 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Melting Point | -85 °C to < -70 °C | |

| Boiling Point | 192 - 196 °C | at 760 mmHg |

| 87 - 91 °C | at 13 hPa[5] | |

| Density | 1.037 - 1.038 g/cm³ | at 20 °C |

| 1.037 g/mL | at 25 °C | |

| Refractive Index | 1.438 - 1.439 | at 20-25 °C (Sodium D-line, 589 nm) |

| Solubility in Water | 48 g/L | at 20 °C[5] |

| Vapor Pressure | 0.2 - 1 hPa | at 20 °C[5] |

| Flash Point | 67 - 76 °C | Closed Cup[5] |

| Autoignition Temperature | 300 °C | [5] |

| pH | 3.7 | 48 g/L aqueous solution at 20 °C[5] |

| Lower Explosion Limit | 1.15 % (v/v) | [5] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for chemical characterization. The following sections detail standardized methodologies for measuring key properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] The Thiele tube method is a convenient micro-scale technique requiring minimal sample.[7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: Add a small amount (approx. 0.5 mL) of this compound to the small test tube. Place the capillary tube inside, with the open end down.[7]

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube is heated gently.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the sample vaporizes.[7][8]

-

Measurement: Remove the heat source once a vigorous stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance.[9] The pycnometer, or specific gravity bottle, method provides a highly accurate means of determining the density of a liquid.[9]

Apparatus:

-

Pycnometer (a glass flask with a precise, known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Calibration: Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be expelled through the capillary, ensuring the volume is precisely that of the pycnometer.

-

Thermostatting: Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Final Weighing: Carefully dry the outside of the pycnometer and weigh it again (m₂).

-

Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment. The Abbe refractometer is a standard instrument for this measurement.[10][11]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp, λ = 589 nm)

-

Dropper or pipette

Procedure:

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[12]

-

Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower (measuring) prism.[12]

-

Measurement: Close the prisms gently. Turn on the light source and look through the eyepiece. Rotate the coarse adjustment knob until the light and dark fields become visible. Adjust the compensator knob to eliminate any color fringe and sharpen the borderline.[13]

-

Reading: Align the borderline precisely with the crosshairs in the eyepiece. Read the refractive index value directly from the instrument's scale.[13] The temperature should be controlled via the water circulator and recorded with the reading.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid sample, a fundamental procedure in physical property characterization.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Conclusion

The physical properties of this compound define its behavior in various applications, from reaction kinetics to formulation stability. The data and standardized protocols presented in this guide offer a foundational resource for professionals in research and development. Adherence to precise experimental methodologies is essential for obtaining reliable and reproducible data, which is critical for ensuring safety, quality, and efficacy in the development of new chemical entities and materials.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | C7H10O3 | CID 70701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound for synthesis 1118-84-9 [sigmaaldrich.com]

- 6. chemconnections.org [chemconnections.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. calnesis.com [calnesis.com]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 12. hinotek.com [hinotek.com]

- 13. davjalandhar.com [davjalandhar.com]

Technical Guide: Solubility of Allyl Acetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl acetoacetate (B1235776) in various solvents. Due to its role as a versatile chemical intermediate in organic synthesis, understanding its solubility is crucial for process design, reaction optimization, and formulation development in the pharmaceutical and chemical industries.

Quantitative Solubility Data

Allyl acetoacetate is a colorless to light yellow liquid with a characteristic pleasant odor.[1] While it is widely reported to be soluble in a variety of organic solvents, precise quantitative data is limited in publicly available literature.[1][2] The most consistently reported quantitative solubility is in water.

Below is a summary of the available quantitative solubility data for this compound.

| Solvent | Formula | Solubility | Temperature (°C) |

| Water | H₂O | 48 g/L | 20 |

| Water | H₂O | 50 g/L | 20 |

| Alcohol | ROH | Soluble | Not Specified |

Qualitative descriptions from various sources consistently state that this compound "effortlessly dissolves in various organic solvents".[1]

Experimental Protocol for Determining Liquid-Liquid Solubility

In the absence of specific published protocols for determining the solubility of this compound in various organic solvents, a general methodology based on the gravimetric method can be employed. This method is robust and relies on the precise measurement of mass.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, toluene, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with sealed caps

-

Pipettes

-

Evaporating dish

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate phase of this compound after equilibration will indicate that the solution is saturated.

-

Place the sealed vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours. It is advisable to take measurements at different time points (e.g., 12, 24, and 48 hours) to confirm that the concentration of the solute in the solvent phase is no longer changing.

-

-

Sample Withdrawal:

-

Once equilibrium is established, carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a pipette. Be cautious not to disturb the undissolved this compound layer.

-

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporating dish on an analytical balance and record the mass (m_dish).

-

Transfer the collected supernatant to the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the supernatant and record the mass (m_total).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until only the this compound remains.

-

Dry the evaporating dish containing the this compound residue to a constant weight in an oven at a temperature below the boiling point of this compound to avoid degradation.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the dry this compound residue and record the final mass (m_final).

-

-

Calculation of Solubility:

-

Mass of the supernatant = m_total - m_dish

-

Mass of the dissolved this compound = m_final - m_dish

-

Mass of the solvent = Mass of the supernatant - Mass of the dissolved this compound

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/L of solvent.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a liquid solute, such as this compound, in a liquid solvent using the gravimetric method.

Signaling Pathways and Logical Relationships

No specific signaling pathways directly involving the solubility of this compound were identified in the reviewed literature. The primary relevance of its solubility is in the context of chemical synthesis and formulation, where it acts as a reactant or is incorporated into a mixture. The logical relationship of importance is therefore the experimental procedure to determine its solubility, as visualized in the workflow diagram above.

This guide provides the currently available information on the solubility of this compound and a general experimental framework for its determination. For specific applications, it is highly recommended that researchers perform their own solubility tests using the described protocol to obtain precise data for their solvent systems and conditions.

References

An In-depth Technical Guide to the Keto-Enol Tavaramerism of Allyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl acetoacetate (B1235776), a β-keto ester of significant interest in organic synthesis and materials science, exhibits a dynamic equilibrium between its keto and enol tautomeric forms. This tautomerism is a critical factor that governs its reactivity, complexation behavior, and ultimate utility in various applications. This technical guide provides a comprehensive examination of the keto-enol tautomerism of allyl acetoacetate, detailing the underlying chemical principles, factors influencing the equilibrium, and the primary analytical methodologies for its quantification. Detailed experimental protocols and quantitative data, including data for the closely related ethyl acetoacetate for comparative analysis, are presented to offer a thorough understanding for researchers and professionals in drug development and chemical sciences.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental chemical equilibrium between two constitutional isomers: a "keto" form containing a carbonyl group and an "enol" form characterized by a hydroxyl group adjacent to a carbon-carbon double bond.[1] This interconversion typically involves the migration of a proton and the rearrangement of bonding electrons. While for most simple ketones and aldehydes the equilibrium heavily favors the more stable keto form, in β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized, leading to a measurable equilibrium between both tautomers.[1]

The stability of the enol form in β-keto esters is attributed to two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, which delocalizes the π-electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a stable, six-membered pseudo-ring.[1]

The Tautomeric Equilibrium of this compound

The keto-enol equilibrium of this compound is a dynamic process that is highly sensitive to its environment. The relative proportions of the keto and enol tautomers at equilibrium are dictated by several key factors.

Solvent Effects

The polarity of the solvent is one of the most significant factors influencing the position of the tautomeric equilibrium.[2]

-

Non-polar Solvents (e.g., carbon tetrachloride, benzene): In these environments, the enol form is favored. The intramolecular hydrogen bond of the enol is most stable in non-polar solvents where there are no solvent molecules to compete for hydrogen bonding.

-

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can act as hydrogen bond acceptors, which can disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the more polar keto form.[3]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They strongly solvate the carbonyl group of the keto form and disrupt the enol's internal hydrogen bond, leading to a significant shift in the equilibrium towards the keto tautomer.[4]

Temperature Effects

Temperature can also influence the keto-enol equilibrium. The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), of the tautomerization process determine the temperature dependence of the equilibrium constant (Keq). By studying the equilibrium at various temperatures, these thermodynamic values can be determined using the van't Hoff equation.[5]

Quantitative Analysis of Tautomeric Composition

While specific quantitative data for the keto-enol equilibrium of this compound is not extensively documented in readily available literature, the principles of its determination are well-established through the study of analogous β-keto esters like ethyl acetoacetate.

Data Presentation

The following table summarizes typical keto-enol equilibrium data for ethyl acetoacetate in various solvents, which can be used as a reference to predict the behavior of this compound.

| Solvent | Dielectric Constant (ε) | % Enol (Ethyl Acetoacetate) | Keq ([enol]/[keto]) (Ethyl Acetoacetate) |

| Gas Phase | 1 | ~46% | ~0.85 |

| n-Hexane | 1.88 | ~46% | ~0.85 |

| Carbon Tetrachloride | 2.24 | 49%[6] | 0.96[6] |

| Benzene | 2.28 | ~29% | ~0.41 |

| Chloroform | 4.81 | ~17%[7] | ~0.20[7] |

| Acetone | 20.7 | <2%[7] | <0.02[7] |

| Acetonitrile | 37.5 | 8%[7] | 0.09[7] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 9%[7] | 0.10[7] |

| Methanol | 32.7 | ~27%[7] | ~0.37[7] |

| Water | 80.1 | <2%[6] | <0.02[6] |

Experimental Protocols

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and reliable method for quantifying the keto-enol ratio.[1] The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[8]

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 0.20 mole fraction) in various deuterated solvents (e.g., CDCl₃, C₆D₆, (CD₃)₂CO, CD₃OD).

-

Use high-purity deuterated solvents and clean NMR tubes to avoid catalytic impurities that could affect the equilibrium.

-

Allow the solutions to equilibrate for a sufficient period before analysis.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C).

-

Ensure a sufficient relaxation delay to obtain accurate integrations.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms of this compound. Based on analogous compounds like ethyl acetoacetate, the expected chemical shifts are:[1]

-

Keto form:

-

α-CH₂ protons: ~3.4-3.6 ppm (singlet)

-

Acetyl CH₃ protons: ~2.2-2.3 ppm (singlet)

-

-

Enol form:

-

Vinylic =CH proton: ~5.0-5.2 ppm (singlet)

-

Enolic OH proton: ~12.0-12.5 ppm (broad singlet)

-

Acetyl CH₃ protons: ~1.9-2.1 ppm (singlet)

-

-

-

Integrate the area of a unique signal for the keto form (e.g., the α-CH₂ protons) and a unique signal for the enol form (e.g., the vinylic =CH proton).

-

Calculate the percentage of each tautomer and the equilibrium constant (Keq) using the following formulas:

-

% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100 (Note: The keto integral is divided by 2 as it represents two protons)

-

Keq = [enol] / [keto] = (Integral(enol)) / (Integral(keto) / 2)

-

-

Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength than the non-conjugated keto form.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the absorption maximum (λmax) for the enol tautomer. For β-ketoesters, this is typically in the range of 240-280 nm.

-

The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the pure enol form is known or can be estimated.

-

By comparing the absorbance at the λmax of the enol in different solvents, the relative shifts in the equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed.

-

Visualizations

Keto-Enol Tautomerism Pathway

Caption: The acid or base-catalyzed equilibrium between the keto and enol tautomers of this compound.

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for the quantitative analysis of keto-enol tautomerism using ¹H NMR spectroscopy.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical nature, profoundly influencing its reactivity and behavior in various chemical systems. A thorough understanding of the factors that govern this equilibrium, particularly the role of the solvent, is essential for its effective utilization in research and development. While specific quantitative data for this compound may require dedicated experimental determination, the well-established principles and methodologies, largely derived from studies on analogous β-keto esters like ethyl acetoacetate, provide a robust framework for its investigation. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore and harness the unique chemical properties of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. suniv.ac.in [suniv.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. sanad.iau.ir [sanad.iau.ir]

The Discovery and History of Allyl Acetoacetate: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Allyl acetoacetate (B1235776) (CAS No. 1118-84-9) is a versatile organic compound that holds significant importance as a key intermediate in a wide range of chemical syntheses.[1][2] Its unique molecular structure, featuring both an ester and a ketone functional group, allows for a variety of chemical transformations, making it a valuable building block in the production of pharmaceuticals, agrochemicals, polymers, and specialty chemicals.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and key reactions of allyl acetoacetate, with a focus on the experimental details and reaction pathways relevant to research and development.

Historical Context and Discovery

While the precise date of the first synthesis of this compound is not definitively documented in the provided search results, its conceptual origins are rooted in the development of the Claisen condensation in the late 19th century. This reaction, discovered by Rainer Ludwig Claisen, provides a general method for the synthesis of β-keto esters, the class of compounds to which this compound belongs.[4][5][6][7] The reaction involves the base-catalyzed condensation of two ester molecules to form a new carbon-carbon bond.[4][6]

A pivotal moment in the history of this compound is its association with the Carroll Rearrangement , first described by M. F. Carroll in 1940.[8] This reaction, a[9][9]-sigmatropic rearrangement, transforms β-keto allyl esters into γ,δ-unsaturated ketones through a concerted process followed by decarboxylation.[10][11] The Carroll rearrangement is a powerful tool in organic synthesis and has cemented the importance of this compound and its derivatives in the construction of complex molecules.[10]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant, fruity odor.[3][12] It is soluble in many organic solvents and has limited solubility in water.[1][12] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₃ | [1][3] |

| Molecular Weight | 142.15 g/mol | [1][3][13] |

| CAS Number | 1118-84-9 | [1][3][13] |

| EC Number | 214-269-9 | [1][13] |

| Appearance | Colorless to pale yellow liquid | [2][3][13] |

| Boiling Point | 194-195 °C @ 737 mmHg87-91 °C @ 13 hPa | [3][14] |

| Melting Point | <-70 °C, -85 °C | [12][15] |

| Density | 1.037 g/mL @ 25 °C1.038 g/cm³ @ 20 °C | [3][14] |

| Refractive Index (n20/D) | 1.439 | [3][14] |

| Flash Point | 168.00 °F (75.56 °C) (TCC)67 °C (closed cup) | [1][12] |

| Vapor Pressure | 0.2 hPa @ 20 °C1.0 mmHg | [3][13] |

| Solubility in Water | 48-50 g/L @ 20 °C | [14] |

Synthesis of this compound

The most common methods for the industrial and laboratory synthesis of this compound involve the esterification of a β-keto ester with allyl alcohol or the reaction of diketene (B1670635) with allyl alcohol.

Transesterification of Methyl or Ethyl Acetoacetate

A widely used laboratory and industrial method for the preparation of this compound is the transesterification of a lower alkyl acetoacetate, such as methyl or ethyl acetoacetate, with allyl alcohol.[9] This equilibrium-driven reaction is typically catalyzed by an acid or, in some cases, a tin-based catalyst, and the lower boiling alcohol byproduct (methanol or ethanol) is removed by distillation to drive the reaction to completion.[16]

The following protocol is adapted from a documented procedure for the synthesis of this compound from methyl acetoacetate and allyl alcohol.[9]

Materials:

-

Methyl acetoacetate (4.0 mol, 432 mL)

-

Allyl alcohol (initial: 8.0 mol, 464.6 g; additional portions as needed)

-

Nitrogen gas supply

Equipment:

-

2 L round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vigreux column

-

Distillation head with condenser and receiving flask

-

Vacuum source for distillation

Procedure:

-

To the 2 L flask, add methyl acetoacetate (4.0 mol) and allyl alcohol (8.0 mol).

-

Set up the apparatus for distillation with the Vigreux column.

-

Heat the reaction mixture to 92 °C under a nitrogen atmosphere and begin to distill off the methanol (B129727) byproduct.

-

Continue the distillation for 12 hours.

-

Add an additional portion of allyl alcohol (2.0 mol, 136 mL) and continue the distillation for another 23 hours.

-

Add a final portion of allyl alcohol (2.0 mol, 136 mL) and continue the distillation for 16 hours.

-

After the reaction is complete, arrange the apparatus for vacuum distillation.

-

Distill the reaction mixture under reduced pressure, collecting the fraction at 105-110 °C / 35 mmHg.

-

The expected yield of this compound is approximately 73% (414 g).[9]

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions and Mechanisms

The reactivity of this compound is dominated by the interplay between its ester and ketone functionalities, as well as the presence of the allyl group. This makes it a versatile precursor for a variety of important transformations.

The Carroll Rearrangement

The Carroll rearrangement is a thermally-driven[9][9]-sigmatropic rearrangement of an allyl β-keto ester to an α-allyl-β-ketocarboxylic acid, which then undergoes decarboxylation to yield a γ,δ-unsaturated ketone.[10][11] This reaction is a powerful method for the synthesis of ketones and is of significant industrial importance, particularly in the synthesis of fragrances and terpenoids.[10]

Mechanism:

-

Enolization: The β-keto ester tautomerizes to its enol form.

-

[9][9]-Sigmatropic Rearrangement: The enol undergoes a concerted, pericyclic rearrangement, analogous to the Claisen rearrangement. A new carbon-carbon bond is formed between the α-carbon of the keto ester and the γ-carbon of the allyl group, while the carbon-oxygen bond of the enol ether is cleaved.

-

Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide upon heating to afford the final γ,δ-unsaturated ketone.

Caption: Mechanism of the Carroll Rearrangement.

Other Important Reactions

-

Michael Addition: The α-carbon of this compound is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.[1]

-

Fischer Indole (B1671886) Synthesis: this compound can be used in the Fischer indole synthesis to produce indole derivatives, which are important scaffolds in medicinal chemistry.[1]

-

Condensation Reactions: It can undergo various condensation reactions to form more complex β-dicarbonyl compounds.[1]

-

Polymerization: this compound can act as a monomer or comonomer in the synthesis of specialty polymers, imparting properties such as flexibility and chemical resistance.[1][3] It is also used as a cross-linking agent for polymers like PVC.[1]

Applications in Research and Industry

The unique reactivity of this compound has led to its widespread use in various fields:

-

Pharmaceuticals: It serves as a precursor for the synthesis of a wide range of pharmaceutical compounds and bioactive molecules.[3]

-

Agrochemicals: It is used as an intermediate in the production of pesticides and herbicides.[3]

-

Flavors and Fragrances: Due to its pleasant odor, it finds occasional use in the formulation of flavors and fragrances.[1][3]

-

Polymers and Materials Science: It is employed in the manufacturing of specialty polymers, resins, and coatings, often to enhance properties like adhesion and durability.[2][3]

Conclusion

This compound is a fundamentally important organic intermediate with a rich history intertwined with the development of key synthetic reactions. Its versatile reactivity, stemming from the presence of multiple functional groups, has made it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, properties, and reaction mechanisms, particularly the Carroll rearrangement, is crucial for leveraging its full potential in the development of new drugs, materials, and other valuable chemical products.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Acetoacetic-Ester Condensation Claisen Condensation [chemistrynewlight.blogspot.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Carroll Rearrangement [drugfuture.com]

- 9. prepchem.com [prepchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Carroll rearrangement - Wikipedia [en.wikipedia.org]

- 12. This compound, 1118-84-9 [thegoodscentscompany.com]

- 13. This compound | C7H10O3 | CID 70701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. CN104649899A - Preparation process of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Allyl Acetoacetate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) is a versatile reagent in organic synthesis, serving as a potent nucleophile in Michael addition reactions for the formation of carbon-carbon bonds.[1] This conjugate addition is a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and specialty polymers.[1] The presence of both a β-ketoester moiety and an allyl group provides a rich chemical handle for further synthetic transformations. These application notes provide an overview of the utility of allyl acetoacetate in Michael additions and a detailed protocol for its reaction with α,β-unsaturated ketones.

Core Concepts of the Michael Addition

The Michael reaction involves the 1,4-addition of a nucleophile, in this case, the enolate of this compound, to an α,β-unsaturated carbonyl compound, known as the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the this compound to form a stabilized enolate. This enolate then attacks the β-carbon of the Michael acceptor.[2] Subsequent protonation of the resulting enolate yields the Michael adduct.[2]

The general mechanism is depicted below:

Caption: General mechanism of the Michael addition of this compound.

Applications in Drug Development and Organic Synthesis

The Michael addition of this compound is a valuable tool in the synthesis of complex organic molecules and pharmaceutical intermediates. The resulting γ-keto esters can be further elaborated into a variety of structures. For instance, the allyl group can be cleaved or participate in further reactions, while the keto and ester functionalities offer numerous possibilities for modification. This versatility makes this compound a key building block in the synthesis of natural products and drugs.

Experimental Protocols

The following is a representative protocol for the Michael addition of this compound to an α,β-unsaturated ketone, adapted from established procedures for ethyl acetoacetate.[3][4][5]

Reaction Scheme

Caption: Michael addition of this compound to trans-chalcone.

Materials and Equipment

| Material/Equipment | Specification |

| Reactants | |

| This compound | Reagent grade |

| trans-Chalcone | Reagent grade, finely ground |

| Sodium hydroxide (B78521) (NaOH) | Pellets |

| 95% Ethanol | Reagent grade |

| Apparatus | |

| Round-bottom flask | 100 mL |

| Reflux condenser | |

| Magnetic stir bar | |

| Heating mantle/hot plate | |

| Ice bath | |

| Buchner funnel | |

| Filter flask | |

| Glass stirring rod |

Experimental Procedure

-

Reaction Setup: In a 100-mL round-bottom flask, combine 5.76 mmol of finely ground trans-chalcone and 1 molar equivalent of this compound.

-

Dissolution: Add 25 mL of 95% ethanol to the flask and stir the mixture with a magnetic stir bar until the solids are dissolved.[3]

-

Catalyst Addition: Add one pellet of sodium hydroxide (approximately 0.090 to 0.120 g). It is important to weigh the pellet quickly to prevent moisture absorption.[3]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or hot plate. Continue to reflux for at least one hour.[3][5] The mixture may become cloudy and a precipitate may form during this time.[5]

-

Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture over approximately 15 grams of ice in a beaker.[3]

-

Crystallization: Stir the mixture as the ice melts. Induce crystallization by scratching the inside of the beaker with a glass stirring rod. An oil may form initially; vigorous scratching should promote crystallization.[3]

-

Cooling: Place the beaker in an ice bath for a minimum of 30 minutes to ensure complete crystallization of the product.[3]

-

Filtration: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with small portions of ice-cold 95% ethanol.

-

Drying: Dry the product in a desiccator or a low-temperature oven.

-

Analysis: Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Experimental Workflow

Caption: Step-by-step workflow for the Michael addition protocol.

Quantitative Data Summary

While specific data for the Michael addition of this compound is not extensively available in the reviewed literature, the following table presents typical yields for the analogous reaction using ethyl acetoacetate with chalcone, which can be considered as a reasonable expectation for the allyl ester under optimized conditions.

| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | Reference |

| Ethyl Acetoacetate | trans-Chalcone | Ba(OH)₂·H₂O (1 mol%) | Ethanol | High | [4] |

| Ethyl Acetoacetate | trans-Chalcone | NaOH | Ethanol | 23-61 | [6] |

Safety Precautions

-

This compound: Flammable liquid and may cause skin irritation.

-

Sodium hydroxide: Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Ethanol: Flammable liquid.

-

All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable C-nucleophile for Michael addition reactions, providing access to functionalized γ-keto esters that are important intermediates in organic synthesis and drug development. The provided protocol, adapted from similar reactions with ethyl acetoacetate, offers a reliable starting point for researchers exploring the utility of this versatile reagent. Further optimization of reaction conditions, including the choice of catalyst and solvent, may be necessary to achieve optimal yields for specific substrates.

References

Application Notes and Protocols: Fischer Indole Synthesis Utilizing Allyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of allyl acetoacetate (B1235776) in the Fischer indole (B1671886) synthesis, a cornerstone reaction in the development of indole-containing pharmaceuticals and functional materials. The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] Allyl acetoacetate, a β-keto ester, serves as a valuable precursor for the synthesis of 2-methyl-1H-indole-3-carboxylic acid derivatives, which can be further elaborated into a variety of bioactive molecules. These notes offer a comprehensive overview of the reaction mechanism, a generalized experimental protocol, and a summary of relevant quantitative data to guide researchers in applying this methodology.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important and widely used methods for the preparation of substituted indoles.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2]

The use of β-keto esters, such as this compound, as the carbonyl component in the Fischer indole synthesis provides a direct route to indole-3-carboxylic acid esters. These products are valuable intermediates, as the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The allyl ester, in particular, offers the advantage of facile deprotection under mild conditions, preserving other sensitive functionalities within the molecule. This application note will focus on the practical aspects of employing this compound in the Fischer indole synthesis.

Reaction Mechanism and Signaling Pathway

The Fischer indole synthesis proceeds through a well-established reaction cascade initiated by the formation of a phenylhydrazone, followed by a[4][4]-sigmatropic rearrangement. The key steps are outlined below:

-

Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with this compound to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.

-

[4][4]-Sigmatropic Rearrangement: A protonated ene-hydrazine intermediate undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

-

Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.

-

Ammonia (B1221849) Elimination and Aromatization: Finally, the elimination of ammonia from the aminal, followed by aromatization, yields the indole product.

The overall transformation can be visualized as a signaling pathway from starting materials to the final indole product.

Caption: Reaction pathway of the Fischer indole synthesis with this compound.

Quantitative Data Summary

| Carbonyl Compound | Arylhydrazine | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Ethyl acetoacetate | 2-Iodoaniline | Copper Iodide | N/A | N/A | Ethyl 2-methylindole-3-carboxylate | N/A |

| Ethyl pyruvate (B1213749) | Phenylhydrazine (B124118) | Polyphosphoric acid | N/A | N/A | Ethyl indole-2-carboxylate | N/A |

| Ethyl pyruvate | Phenylhydrazine | H₂SO₄/Acetic Acid | N/A | N/A | Ethyl indole-2-carboxylate | N/A |

| Pyruvic acid | N-Methylphenylhydrazine | Acid | Heat | N/A | 1-Methyl-2-indolecarboxylic acid | 5 |

| Acetone | Phenylhydrazine | Ethanol | N/A | 1 | 2-Methylindole | 79.5 |

| Ethyl γ,γ-dimethoxybutyrate | Phenylhydrazine HCl | Ethanolic H₂SO₄ | Reflux | 8 | Ethyl indole-3-acetate | N/A |

Note: "N/A" indicates that the specific data point was not available in the cited search results.

Experimental Protocols

This section provides a generalized, detailed protocol for the synthesis of allyl 2-methyl-1H-indole-3-carboxylate via the Fischer indole synthesis. This protocol is based on established procedures for similar β-keto esters.

Materials and Reagents

-

Phenylhydrazine (or substituted phenylhydrazine)

-

This compound

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

-

Solvent (e.g., ethanol, glacial acetic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Generalized Protocol for the Synthesis of Allyl 2-methyl-1H-indole-3-carboxylate

The following workflow outlines the key steps in the synthesis.

Caption: Experimental workflow for the Fischer indole synthesis.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylhydrazine (1.0 equivalent) and this compound (1.0-1.2 equivalents).

-

Addition of Catalyst and Solvent: Add the chosen solvent (e.g., glacial acetic acid or ethanol, approximately 5-10 mL per gram of phenylhydrazine). Slowly add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid if using ethanol, or use glacial acetic acid as both solvent and catalyst).

-